2-Methyl-4-phenylcyclohexan-1-one
CAS No.: 88958-99-0
Cat. No.: VC8006359
Molecular Formula: C13H16O
Molecular Weight: 188.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88958-99-0 |
---|---|
Molecular Formula | C13H16O |
Molecular Weight | 188.26 g/mol |
IUPAC Name | 2-methyl-4-phenylcyclohexan-1-one |
Standard InChI | InChI=1S/C13H16O/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
Standard InChI Key | KTIRQKUKTFCXLO-UHFFFAOYSA-N |
SMILES | CC1CC(CCC1=O)C2=CC=CC=C2 |
Canonical SMILES | CC1CC(CCC1=O)C2=CC=CC=C2 |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The core structure of 2-methyl-4-phenylcyclohexan-1-one consists of a six-membered cyclohexane ring fused to a ketone functional group at position 1. The methyl substituent at position 2 and the phenyl group at position 4 introduce significant steric bulk and electronic modulation. The phenyl ring’s electron-withdrawing effect stabilizes the ketone through conjugation, while the methyl group influences ring conformation by enforcing chair or boat configurations depending on reaction conditions .
Stereochemical Considerations
The stereochemistry of the substituents plays a critical role in reactivity. For instance, the equatorial positioning of the phenyl group minimizes steric strain, whereas axial placement of the methyl group can lead to torsional interactions with adjacent protons. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct splitting patterns for protons near substituents, such as doublets of doublets () for aromatic protons .
Synthesis Methodologies
Transition Metal-Free Approaches
A notable synthesis route involves the use of boronic acids to construct the cyclohexanone framework. In a method adapted from Huang et al., oxyallyl cations generated in situ react with arylboronic acids under transition metal-free conditions to yield α-aryl ketones . For 2-methyl-4-phenylcyclohexan-1-one, this strategy could involve cyclization of a pre-functionalized boronic acid precursor, though specific details remain proprietary .
Reductive Alkylation
Alternative pathways employ reductive alkylation, where ketones are reduced to alcohols followed by functionalization. For example, sodium borohydride () reduces 2-(4-bromophenyl)cyclohexanone to the corresponding alcohol, which is subsequently oxidized or fluorinated using reagents like Selectfluor . This stepwise approach allows precise control over substituent positioning .
Chemical Reactivity and Transformations
Nucleophilic Additions
The ketone group in 2-methyl-4-phenylcyclohexan-1-one is susceptible to nucleophilic attack. Grignard reagents or hydride donors (e.g., ) convert the ketone to secondary alcohols, which serve as intermediates for further derivatization. For instance, treatment with in methanol yields 2-methyl-4-phenylcyclohexanol, a precursor to fluorinated analogs .
Fluorination Reactions
Electrophilic fluorination using Selectfluor introduces fluorine at the α-position of the ketone. Under acidic conditions (-TsOH), this reaction proceeds via an enolate intermediate, yielding 2-fluoro-4-phenylcyclohexanone derivatives . Such fluorinated compounds are valuable in medicinal chemistry for their enhanced metabolic stability .
Spectral Properties and Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR: The phenyl protons resonate as a multiplet between and , while the methyl group appears as a singlet near . Protons on the cyclohexane ring exhibit complex splitting due to axial-equatorial interactions.
-
NMR: The ketone carbonyl carbon appears at , with aromatic carbons between and .
Mass Spectrometry
Electron ionization (EI-MS) fragments the molecular ion () via α-cleavage, yielding peaks at (phenylacylium) and (cyclohexyl fragment) .
Applications in Scientific Research
Asymmetric Catalysis
The steric bulk of the phenyl and methyl groups makes 2-methyl-4-phenylcyclohexan-1-one a chiral auxiliary in asymmetric synthesis. Rhodium-catalyzed reactions, such as those described by Weng et al., leverage its framework to induce enantioselectivity in C–C bond-forming reactions .
Pharmaceutical Intermediates
Derivatives of this compound are precursors to bioactive molecules. For example, fluorinated analogs show potential as kinase inhibitors, while hydroxylated versions serve as building blocks for prostaglandin analogs .
Comparative Analysis with Structural Analogs
2-Methyl-2-phenylcyclohexanone
The regioisomer 2-methyl-2-phenylcyclohexanone (CAS 17206-54-1) exhibits distinct reactivity due to the adjacent methyl and phenyl groups. This proximity enhances steric hindrance, reducing nucleophilic attack rates compared to the 4-phenyl derivative .
4-Phenylcyclohexanone
Removing the methyl group (4-phenylcyclohexanone) simplifies the ring conformation but diminishes steric effects critical for enantioselective catalysis .
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